molecular formula C6H5Cl2NO B053566 4,5-Dichloro-2-methoxypyridine CAS No. 688047-08-7

4,5-Dichloro-2-methoxypyridine

Cat. No.: B053566
CAS No.: 688047-08-7
M. Wt: 178.01 g/mol
InChI Key: MHKHADZFQUGJOM-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methoxypyridine: is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a methoxy group at the 2nd position on the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.

Safety and Hazards

The safety data sheet for a related compound, 2,5-Dichloro-4-Methoxypyridine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-methoxypyridine can be synthesized through various methods. One common method involves the chlorination of 2-methoxypyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Properties

IUPAC Name

4,5-dichloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKHADZFQUGJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.0 g (69.9 mmol) of crude 4-chloro-2-methoxypyridine obtained in Step (d) was dissolved in 100 ml of dimethylformamide, and 37.2 g (279 mmol) of N-chlorosuccinimide was added, followed by stirring at room temperature for 12 hours. 400 ml of water was added to terminate the reaction, followed by extraction with ethyl ether. The organic layer was washed with a saturated sodium chloride solution, dried over sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure to obtain 9.10 g (crude yield: 73%) of crude 4,5-dichloro-2-methoxypyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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